

# Conteltinib tumor response assessment

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

Get Quote

## Conteltinib Clinical Response Data

The table below summarizes the tumor response and safety data for **Conteltinib** from a phase 1 clinical trial in patients with advanced ALK-positive NSCLC [1].

Parameter	ALK TKI-Naïve Patients	Crizotinib-Pretreated Patients
Number of Patients	39 [1]	21 [1]
Overall Response Rate (ORR)	64.1% (25 of 39 patients) [1]	33.3% (7 of 21 patients) [1]
Median Progression-Free Survival (PFS)	15.9 months [1]	6.73 months [1]
Median Duration of Response (DoR)	15.0 months [1]	6.60 months [1]
Recommended Phase 2 Dose	600 mg once daily (QD) [1]	300 mg twice daily (BID) [1]
Most Common Treatment-Related Adverse Events	Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase	

Parameter	ALK TKI-Naïve Patients	Crizotinib-Pretreated Patients
(TRAEs)	(39.1%), nausea (37.5%) [1]	
Grade $\geq$ 3 TRAEs	14.1% (9 of 64 total patients) experienced severe side effects [1]	

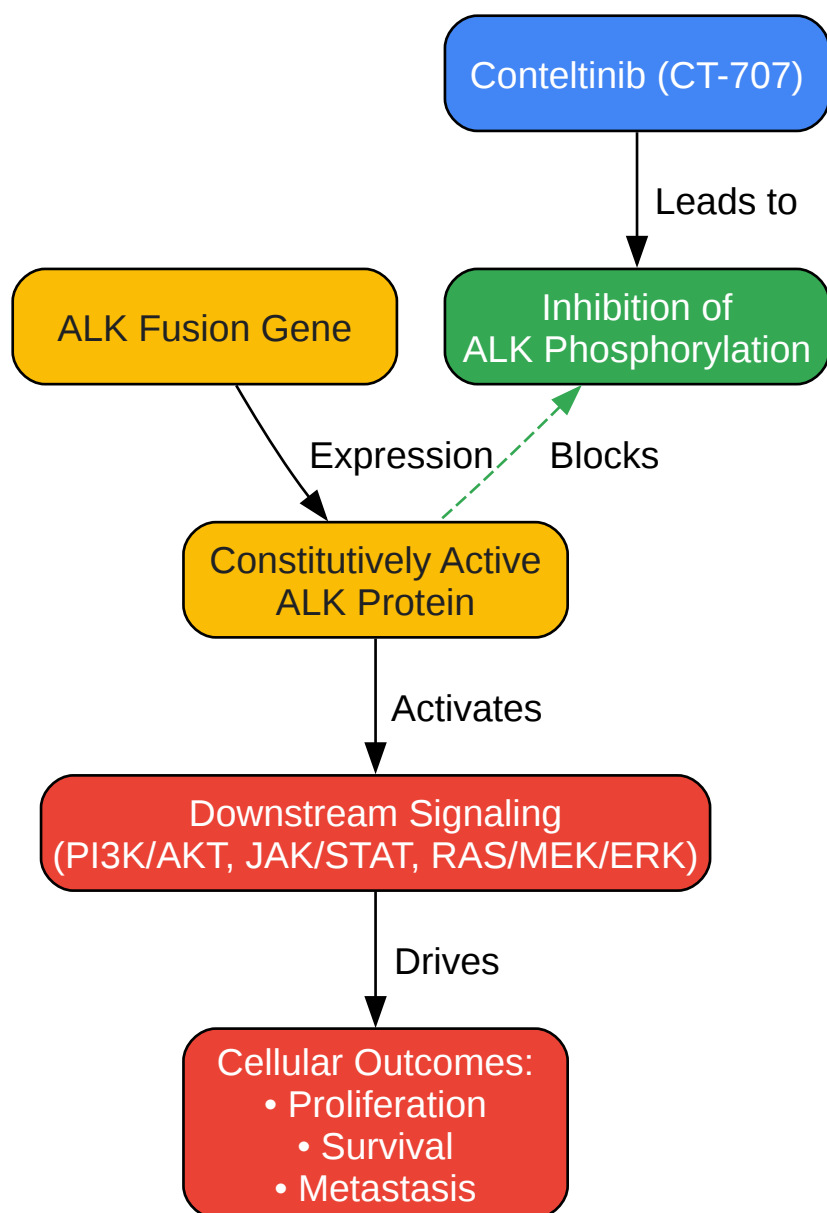
## Experimental Protocol Summary

The data in the table above was generated under the following experimental conditions, as detailed in the phase 1 study [1]:

- **Study Design:** This was a multicenter, single-arm, open-label, first-in-human phase 1 study, which included both a dose-escalation and a dose-expansion phase (ClinicalTrials.gov Identifier: NCT02695550).
- **Patient Population:** The trial enrolled 64 adult patients (aged 18-75) with advanced ALK-positive NSCLC. Patients were required to have an ECOG performance status of 0-2 and at least one measurable lesion.
- **Dosing Regimen:** In the dose-escalation phase, **Conteltinib** was administered orally at doses ranging from 50 mg to 800 mg once daily (QD). The dose was escalated using a "3 + 3" design based on the modified Fibonacci method.
- **Endpoint Assessment:** The primary endpoints were safety-related, including the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Efficacy, as a secondary endpoint, was measured by Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR), assessed according to standard oncological criteria.

## ALK Signaling Pathway and Drug Action

The following diagram illustrates the ALK signaling pathway and the mechanism by which **Conteltinib** exerts its anti-tumor effects.



[Click to download full resolution via product page](#)

## Further Research Directions

The search results confirm that **Conteltinib** is a **potent second-generation ALK inhibitor** with promising efficacy and a manageable safety profile [1]. However, to create a comprehensive comparison guide you requested, the following steps are necessary:

- **Seek Direct Comparative Data:** The current information is limited to **Conteltinib's** single-arm trial data. A robust comparison requires results from head-to-head clinical trials or meta-analyses that

directly pit **Conteltinib** against alternatives like Alectinib, Brigatinib, Ceritinib, and Lorlatinib.

- **Consult Specialized Databases:** For the most current and comprehensive comparative data, I recommend searching dedicated oncology databases and the clinical trial registries of these specific drugs. This will provide the necessary information on relative efficacy, safety, and resistance profiles.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Conteltinib tumor response assessment]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524211#conteltinib-tumor-response-assessment>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)